7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a useful research compound. Its molecular formula is C27H29N5O3 and its molecular weight is 471.561. The purity is usually 95%.
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Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
A study involving the structural motif of 1,4-disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, led to the discovery of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage. This approach demonstrated the feasibility of designing G protein-biased partial agonists as potential novel therapeutics, showcasing compounds like 2-methoxyphenylpiperazine 16c, which displayed antipsychotic activity in vivo (Möller et al., 2017).
Fused Heterocyclic Systems Synthesis
Research into the synthesis of various fused oxazine compounds, including 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, led to novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines. These compounds were evaluated for their antioxidant and anticancer activities, contributing to the development of new chemical entities with potential pharmacological benefits (Mahmoud, El‐Bordany, & Elsayed, 2017).
Mechanism of Action
Target of Action
Related compounds such as 1-(2-methoxyphenyl)piperazine have been found to interact with serotonin receptors, specifically 5-ht1a and 5-ht2a . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to 5-ht1a sites . This suggests that the compound might interact with its targets by binding to them, thereby influencing their activity.
Properties
IUPAC Name |
7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-3-13-29-18-21(25-22(19-29)27(34)32(28-25)20-9-5-4-6-10-20)26(33)31-16-14-30(15-17-31)23-11-7-8-12-24(23)35-2/h4-12,18-19H,3,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLKDIYNSJUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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